(R)-2-(Pyrrolidin-3-yl)pyridine hydrochloride
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Overview
Description
®-2-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyrrolidine ring attached to the pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.
Industrial Production Methods
In industrial settings, the production of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(Pyrrolidin-3-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
®-2-(Pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Pyrrolidin-3-yl)benzonitrile hydrochloride
- ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Uniqueness
®-2-(Pyrrolidin-3-yl)pyridine hydrochloride is unique due to its specific structural configuration and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H/t8-;/m1./s1 |
InChI Key |
BRGMUTQBWJJNDS-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=CC=N2.Cl |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl |
Origin of Product |
United States |
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